(4-Propylphenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone
Description
“(4-Propylphenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone” is a spirocyclic compound featuring a 1,9-dioxa-4-azaspiro[5.5]undecane core fused to a 4-propylphenyl group via a ketone bridge. The propylphenyl substituent enhances lipophilicity, which may influence bioavailability and receptor interactions.
Properties
IUPAC Name |
1,9-dioxa-4-azaspiro[5.5]undecan-4-yl-(4-propylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-2-3-15-4-6-16(7-5-15)17(20)19-10-13-22-18(14-19)8-11-21-12-9-18/h4-7H,2-3,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZSFJIXTPIVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCOC3(C2)CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (4-Propylphenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone is the METTL3/METTL14 protein complex . This complex is part of the m6A regulation machinery, which plays a key role in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections.
Mode of Action
The compound interacts with the METTL3/METTL14 protein complex, which is responsible for installing the methyl mark in the m6A regulation machinery
Biochemical Pathways
The compound affects the biochemical pathways related to N6-methyladenosine (m6A) , the most prevalent RNA modification. m6A has been found in all kinds of cellular RNA, including mRNA, tRNA, and rRNA, and its roles in gene expression regulation are various, ranging from splicing to translation, stability, and degradation.
Pharmacokinetics
The compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties as physicochemical characteristics were taken into account during hit optimization. .
Result of Action
The compound shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines. This suggests that the compound can effectively inhibit the METTL3/METTL14 protein complex, thereby affecting the m6A regulation machinery.
Biological Activity
The compound (4-Propylphenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone is a synthetic organic molecule that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into two main components: a propylphenyl moiety and a spirocyclic structure containing both dioxane and azaspiro elements. The molecular formula is with a molecular weight of approximately 247.34 g/mol.
Research indicates that compounds similar to this compound may exhibit biological activities through several mechanisms:
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways that regulate cellular functions.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, thus altering the biochemical environment within cells.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which may be attributed to structural features that disrupt microbial cell membranes.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Assay Type | Concentration (µM) | Inhibition (%) | Notes |
|---|---|---|---|
| Enzyme Inhibition | 10 | 75 | Significant inhibition of target enzyme |
| Antimicrobial Activity | 50 | 60 | Effective against Gram-positive bacteria |
| Cytotoxicity Assay | 100 | 20 | Low cytotoxicity observed |
These results indicate promising biological activity, warranting further investigation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results showed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
- Enzyme Inhibition in Cancer Models : Another study focused on the inhibition of specific kinases involved in cancer progression. The compound demonstrated a dose-dependent inhibition of kinase activity in vitro, indicating potential as an anticancer agent .
- Neuroprotective Effects : Research into neuroprotective properties revealed that the compound could reduce oxidative stress in neuronal cell lines, suggesting a role in neurodegenerative disease management .
Comparison with Similar Compounds
Table 1: Key Structural and Spectral Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
